Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI)
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Overview
Description
Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI): is an organic compound belonging to the class of cyclohexane carboxamides It features a cyclohexane ring substituted with a butyl group and a phenyl group attached to the carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI) typically involves the following steps:
Formation of Cyclohexane-1-carboxylic Acid: Cyclohexane is oxidized to form cyclohexane-1-carboxylic acid using an oxidizing agent such as potassium permanganate or chromic acid.
Amidation Reaction: The cyclohexane-1-carboxylic acid is then reacted with butylamine and phenylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI) may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenyl and butyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, or hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Cyclohexane-1-carboxylic acid derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI) involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-phenylcyclohexane-1-carboxamide: Lacks the butyl group, which may affect its biological activity.
4-butylcyclohexane-1-carboxamide: Lacks the phenyl group, leading to different chemical properties and reactivity.
Uniqueness
Cyclohexanecarboxamide, 4-butyl-N-phenyl- (9CI) is unique due to the presence of both butyl and phenyl groups, which confer specific chemical and biological properties. This dual substitution can enhance its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C17H25NO |
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Molecular Weight |
259.4 g/mol |
IUPAC Name |
4-butyl-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H25NO/c1-2-3-7-14-10-12-15(13-11-14)17(19)18-16-8-5-4-6-9-16/h4-6,8-9,14-15H,2-3,7,10-13H2,1H3,(H,18,19) |
InChI Key |
BFTHDQJBOPXMFA-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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